

# Pentachlorodisilane: A Key Enabler for Advanced Logic and Memory Devices

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## Compound of Interest

Compound Name: Pentachlorodisilane

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## Application Notes and Protocols for Researchers and Scientists

**Pentachlorodisilane** (PCDS), with the chemical formula  $\text{Si}_2\text{HCl}_5$ , is emerging as a critical precursor in the fabrication of next-generation logic and memory devices. Its unique chemical properties offer significant advantages in the deposition of high-quality silicon-based thin films, essential for the continued scaling and performance enhancement of integrated circuits. These application notes provide an in-depth overview of PCDS utilization in advanced semiconductor manufacturing, focusing on its role in Plasma-Enhanced Atomic Layer Deposition (PEALD) of silicon nitride ( $\text{SiN}_x$ ) and Chemical Vapor Deposition (CVD) of silicon oxide ( $\text{SiO}_2$ ).

## Application in Silicon Nitride ( $\text{SiN}_x$ ) Deposition for Memory and Logic Spacers

Silicon nitride thin films are integral components in modern semiconductor devices, serving as dielectric layers, etch stop layers, and spacers in transistor architectures.[1] The use of PCDS as a precursor for  $\text{SiN}_x$  deposition, particularly through PEALD, offers superior film quality and process control at lower temperatures compared to traditional precursors.

A novel application of PCDS is in the growth of  $\text{SiN}_x$  via hollow cathode plasma-enhanced atomic layer deposition (PEALD).[2][3] This process demonstrates a well-defined self-limiting growth behavior within a temperature range of 270–360 °C.[2][3][4][5] Notably, PCDS exhibits a growth rate per cycle that is over 20% higher than that of the commonly used precursor, hexachlorodisilane ( $\text{Si}_2\text{Cl}_6$ ), under identical process conditions.[3][5] The resulting  $\text{SiN}_x$  films

possess comparable or superior quality, as determined by their refractive index, wet etch rate, and density.[3][5]

Key Advantages of PCDS for SiN<sub>x</sub> PEALD:

- Higher Growth Rate: Enables increased throughput in manufacturing.[3][5]
- Low-Temperature Processing: Compatible with temperature-sensitive device structures.[2][3][4][5]
- Excellent Film Properties: Produces dense, high-quality SiN<sub>x</sub> films with low impurity content.[3][5]
- Superior Electrical Characteristics: Films exhibit low leakage current density (1–2 nA/cm<sup>2</sup> at 2 MV/cm) and a high breakdown electric field (~12 MV/cm).[3][5]

## Quantitative Data for PEALD of SiN<sub>x</sub> using PCDS

Parameter	Value	Reference
Deposition Temperature	270–360 °C	[2][3][4][5]
Growth Per Cycle (GPC)	>20% higher than HCDS	[3][5]
Oxygen Content	~2 at. %	[3][5]
Chlorine Content	<1 at. % (below detection limit)	[3][5]
Leakage Current Density	1–2 nA/cm <sup>2</sup> at 2 MV/cm	[3][5]
Breakdown Electric Field	~12 MV/cm	[3][5]
Film Density	2.9 g/cm <sup>3</sup>	[1]
Wet Etch Rate (100:1 HF)	0.8 nm/min	[1]

## Experimental Protocol: PEALD of Silicon Nitride

This protocol outlines the steps for depositing SiN<sub>x</sub> films using PCDS in a hollow-cathode PEALD system.

### 1. Substrate Preparation:

- Start with a clean silicon wafer.
- Perform a standard pre-deposition clean to remove organic and native oxide contaminants.

## 2. Chamber Preparation:

- Heat the stainless-steel chamber walls to approximately 120 °C.[1]
- Maintain the precursor delivery lines at 90 °C to prevent condensation.[1]
- Stabilize the heater at the desired deposition temperature (e.g., 360 °C) for at least one hour. [2][4]
- Flush the chamber with N<sub>2</sub> at a flow rate of 50 sccm for 5 minutes at a chamber pressure of 0.3 Torr.[2][4]

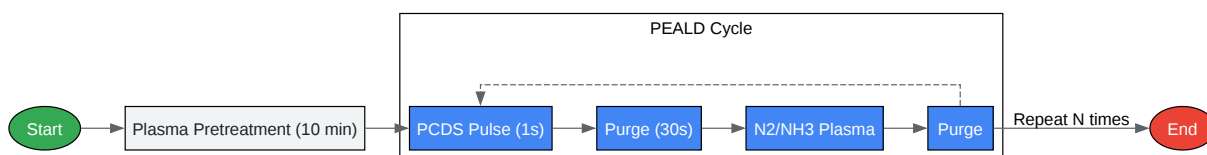
## 3. Plasma Pretreatment:

- Subject the substrate to a 10-minute plasma pretreatment under the same conditions as the ALD plasma exposure step. This forms a thin (~2 nm) nitride layer on the surface.[2][4]

## 4. PEALD Cycle:

- Step 1: PCDS Pulse: Introduce PCDS precursor into the chamber for 1 second.[2][4]
- Step 2: Purge: Purge the chamber with an inert gas (e.g., N<sub>2</sub>) for 30 seconds to remove unreacted precursor and byproducts.[2][4]
- Step 3: Plasma Exposure: Introduce N<sub>2</sub>/NH<sub>3</sub> plasma to react with the adsorbed PCDS layer.
- Step 4: Purge: Purge the chamber to remove reaction byproducts.
- Repeat the cycle until the desired film thickness is achieved.

# PEALD Workflow for SiN<sub>x</sub> Deposition



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PEALD cycle for silicon nitride deposition using PCDS.

## Application in Silicon Oxide (SiO<sub>2</sub>) Deposition for Gate Dielectrics and Interlayer Liners

High-quality silicon oxide films are fundamental to the performance of transistors, acting as gate dielectrics and insulating layers. PCDS can be utilized as a precursor for the deposition of SiO<sub>2</sub> films at high temperatures through both ALD and CVD processes.<sup>[6]</sup> This is crucial for producing films with high density, low wet etch rates, and minimal contaminant levels.<sup>[6]</sup>

Deposition Temperature Ranges for SiO<sub>2</sub>:

- CVD/ALD: 450 °C to 800 °C<sup>[6]</sup>
- Preferred Range: 450 °C to 600 °C<sup>[6]</sup>
- More Preferred Range: 500 °C to 600 °C<sup>[6]</sup>

## Experimental Protocol: High-Temperature CVD of Silicon Oxide

This protocol provides a general methodology for depositing SiO<sub>2</sub> films using PCDS and an oxidizing gas in a CVD reactor.

### 1. Substrate Preparation:

- Utilize a clean silicon wafer.
- Perform a suitable pre-deposition cleaning procedure.

### 2. Reactor Setup:

- Set the reactor temperature to the desired deposition temperature (e.g., 550 °C).
- Introduce a continuous flow of an inert carrier gas.

### 3. Deposition Process:

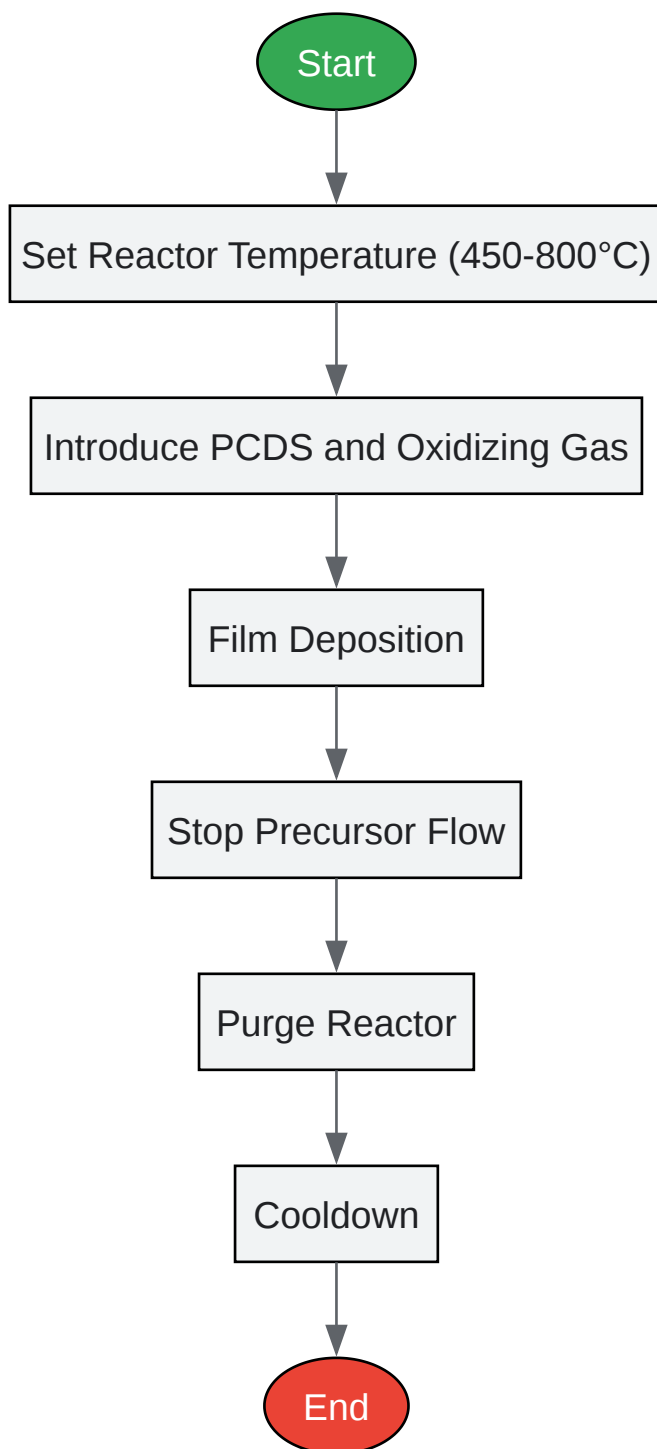
- Introduce a controlled flow of PCDS vapor into the reactor.
- Simultaneously introduce a controlled flow of an oxidizing gas (e.g., N<sub>2</sub>O, O<sub>2</sub>).

- The precursors react on the substrate surface to form a silicon oxide film.
- Continue the process until the target film thickness is reached.

#### 4. Post-Deposition:

- Stop the precursor flow and purge the reactor with an inert gas.
- Cool down the reactor to room temperature.

## CVD Process Flow for SiO<sub>2</sub> Deposition



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High-temperature CVD process for silicon oxide deposition.

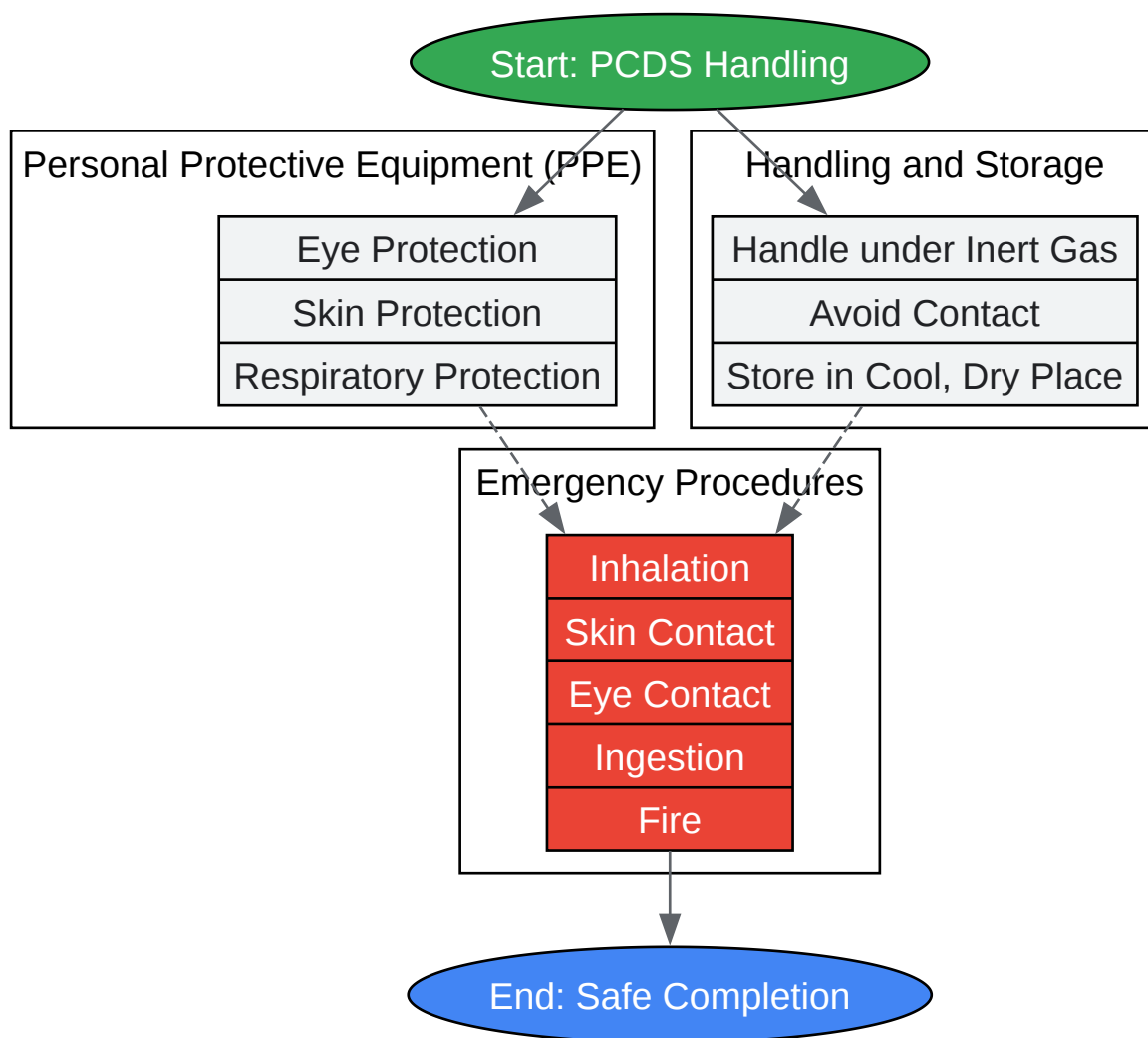
## Safety and Handling Protocols

**Pentachlorodisilane** is a reactive and hazardous chemical that requires careful handling.<sup>[7]</sup> It is crucial to adhere to strict safety protocols to prevent exposure and ensure a safe working environment.

#### Key Safety Precautions:

- **Handling:** Handle under an inert gas atmosphere.<sup>[7]</sup> Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.<sup>[8]</sup>
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly closed container.<sup>[7][8]</sup> Protect from humidity, water, air, heat, and direct sunlight.<sup>[7]</sup>
- **Personal Protective Equipment (PPE):**
  - **Eye Protection:** Tightly sealed safety goggles and a face shield.<sup>[7]</sup>
  - **Skin Protection:** Wear impervious clothing and handle with gloves.<sup>[8]</sup>
  - **Respiratory Protection:** Use appropriate respiratory protection, especially where dust or aerosols are formed.<sup>[8]</sup>
- **In Case of Exposure:**
  - **Inhalation:** Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.<sup>[8]</sup>
  - **Skin Contact:** Wash off with soap and plenty of water. Consult a physician.<sup>[8]</sup>
  - **Eye Contact:** Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.<sup>[8]</sup>
  - **Ingestion:** Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.<sup>[8]</sup>
- **Fire Fighting:** Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus.<sup>[8]</sup>

## Safety Protocol Workflow



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Workflow for safe handling and emergency procedures for PCDS.

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